molecular formula C4H10O6S2 B1266143 Butane-1,4-disulfonic acid CAS No. 27665-39-0

Butane-1,4-disulfonic acid

Cat. No. B1266143
CAS RN: 27665-39-0
M. Wt: 218.3 g/mol
InChI Key: VERAMNDAEAQRGS-UHFFFAOYSA-N
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Scientific Research Applications

Nanosized Brönsted Acidic Catalyst

Butane-1,4-disulfonic acid derivatives have been utilized in the creation of novel nanosized Brönsted acidic catalysts. These catalysts have proven effective in promoting the one-pot synthesis of various organic compounds. For instance, they have been used in the synthesis of polyhydroquinoline derivatives through Hantzsch condensation, offering excellent yields and reusability (Goli-Jolodar, Shirini, & Seddighi, 2016).

Brönsted Acid Catalyst for Organic Synthesis

Derivatives of butane-1,4-disulfonic acid have been shown to act as effective Brönsted acid catalysts. They have been particularly valuable in synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This method is noted for its high yield, clean reactions, simple methodology, and the ability to recycle the catalyst without significant loss of activity (Khaligh, 2015).

Pharmaceutical Compound Synthesis

Butane-1,4-disulfonic acid derivatives have been utilized as catalysts for synthesizing biologically active pharmaceutical compounds. Notably, they have been used in the synthesis of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones, compounds with significant pharmaceutical properties (Goli-Jolodar, Shirini, & Seddighi, 2018).

Buffering Agent in Biological Research

In biological research, derivatives of butane-1,4-disulfonic acid, such as 4-(N-morpholino)butanesulfonic acid (MOBS), are used as standard buffers for pH control. They are particularly useful in the physiological pH range, contributing significantly to the accuracy and reliability of experimental results (Taha & Lee, 2011).

Future Directions

Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to scientific literature or contact a chemical expert.


properties

IUPAC Name

butane-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERAMNDAEAQRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276215
Record name butane-1,4-disulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butane-1,4-disulfonic acid

CAS RN

27665-39-0
Record name 1,4-Butanedisulfonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane-1,4-disulfonic acid
Source ChemIDplus
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Record name butane-1,4-disulfonic acid
Source EPA DSSTox
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Record name Butane-1,4-disulfonic acid
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Record name 1,4-Butanedisulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Asok, JV Kureethara - Rasayan Journal of Chemistry, 2019 - rasayanjournal.co.in
Butane derivatives are chemical compounds formally derived from Butane C4H10 by replacement of one or more hydrogen atoms with other atoms or functional groups. In this paper, …
Number of citations: 9 rasayanjournal.co.in
AA Shashidharaa, H Ahmedb, S Nandappa… - Eurasian Chemical …, 2023 - academia.edu
Mathematics, chemical graph theory is one of the important branch which is combines with graph theory and chemistry. Graph theory is used to mathematically model molecules to gain …
Number of citations: 9 www.academia.edu
A Asok, JV Kureethara - Oriental Journal of Chemistry, 2018 - researchgate.net
The QSPR analysis provides a significant structural insight into the physiochemical properties of butane derivatives. We study some physiochemical properties of fourteen butane …
Number of citations: 7 www.researchgate.net
V Lokesha, KZ Yasmeen - South East Asian Journal of …, 2021 - search.ebscohost.com
In QSPR study, a prediction about the bioactivity of chemical com-pounds is made on the basis of physico-chemical properties and topological indices such as Zagreb index, Harmonic …
Number of citations: 3 search.ebscohost.com
V Lokesha, Suvarna, A Sinan Cevik… - Journal of …, 2021 - hindawi.com
For the vertex set V G of a graph G , the sum of reciprocals of the breadth (distances) between the vertex v ∈ V G and whole other remaining vertices of G is called reciprocal status of v . …
Number of citations: 6 www.hindawi.com
I Patra, DAR Musa, R Solanki, YF Mustafa… - Journal of Industrial and …, 2023 - Elsevier
Synthesis of high viscosity, ecofriendly, and low melting point poly(ionic liquid)s (LMP-PIL) with network structure has been introduced by the reaction of 1,1′,1′′‑(1,3,5‑triazine‑2,4,6‑…
Number of citations: 3 www.sciencedirect.com
SMF Vilela - 2016 - search.proquest.com
During the last few decades, Metal-Organic Frameworks (MOFs), also known as Coordination Polymers, have attracted worldwide research attentions due to their incremented …
Number of citations: 1 search.proquest.com

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